N'-(2-methylbenzylidene)benzohydrazide
Overview
Description
N’-(2-methylbenzylidene)benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a benzohydrazide moiety, with a methyl group at the ortho position of the benzylidene ring. Hydrazones, including N’-(2-methylbenzylidene)benzohydrazide, are widely studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 2-methylbenzaldehyde with benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process is catalyst-free, making it environmentally friendly and efficient .
Industrial Production Methods
While specific industrial production methods for N’-(2-methylbenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-methylbenzylidene)benzohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-methylbenzylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide
- 2-chloro-5-nitro-N’-(4-methylbenzylidene)benzohydrazide
Uniqueness
N’-(2-methylbenzylidene)benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the ortho position of the benzylidene ring influences its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)11-16-17-15(18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZWZRMNHJYUGP-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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